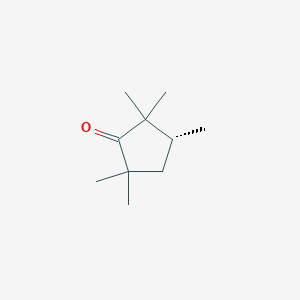
(3R)-2,2,3,5,5-pentamethylcyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-2,2,3,5,5-pentamethylcyclopentan-1-one is an organic compound with a unique structure characterized by a cyclopentane ring substituted with five methyl groups and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2,2,3,5,5-pentamethylcyclopentan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a cyclopentane derivative with suitable leaving groups, which undergoes intramolecular cyclization in the presence of a strong base. The reaction conditions often require an inert atmosphere and temperatures ranging from 50°C to 100°C to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the precise control of reaction parameters and can be optimized for high yield and purity. Catalysts and solvents used in industrial settings are chosen to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-2,2,3,5,5-pentamethylcyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can participate in electrophilic substitution reactions, especially under acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated cyclopentane derivatives.
Aplicaciones Científicas De Investigación
(3R)-2,2,3,5,5-pentamethylcyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition studies due to its unique structure.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3R)-2,2,3,5,5-pentamethylcyclopentan-1-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound’s steric bulk due to the multiple methyl groups can also influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-2,2,3,4,4-pentamethylcyclopentan-1-one: Similar structure but different methyl group positioning.
(3R)-2,2,3,5,5-tetramethylcyclopentan-1-one: One less methyl group, affecting its reactivity and steric properties.
Uniqueness
(3R)-2,2,3,5,5-pentamethylcyclopentan-1-one is unique due to its specific stereochemistry and the presence of five methyl groups, which confer distinct physical and chemical properties compared to its analogs. This uniqueness makes it valuable in stereoselective synthesis and as a probe in biochemical studies.
Propiedades
Número CAS |
57713-23-2 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
(3R)-2,2,3,5,5-pentamethylcyclopentan-1-one |
InChI |
InChI=1S/C10H18O/c1-7-6-9(2,3)8(11)10(7,4)5/h7H,6H2,1-5H3/t7-/m1/s1 |
Clave InChI |
XCTXIWLVUHITLX-SSDOTTSWSA-N |
SMILES isomérico |
C[C@@H]1CC(C(=O)C1(C)C)(C)C |
SMILES canónico |
CC1CC(C(=O)C1(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


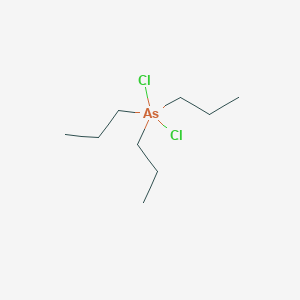

![Triethyl{3-[(triethylstannyl)sulfanyl]propyl}silane](/img/structure/B14610387.png)
![Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)propyl]phosphanium iodide](/img/structure/B14610389.png)

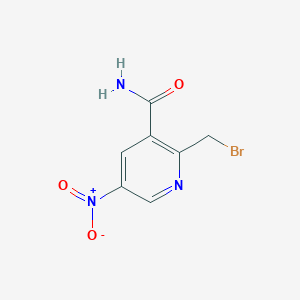
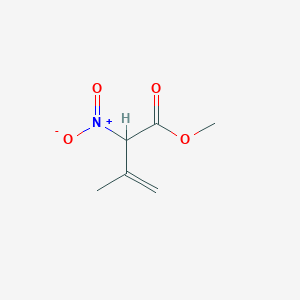
![1,1,2,2-Tetramethyl-1,2-bis[(propan-2-yl)oxy]disilane](/img/structure/B14610414.png)


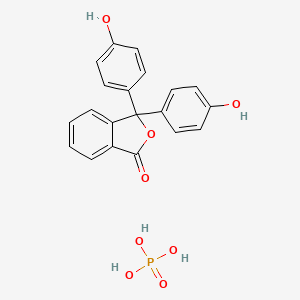

![2-[(E)-(3-Ethyl-2-methylcyclohex-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14610453.png)

